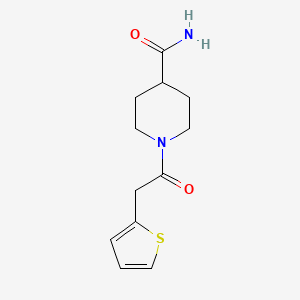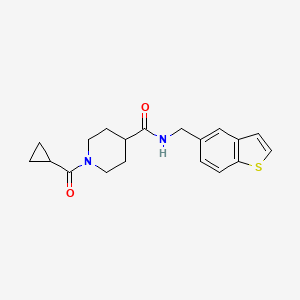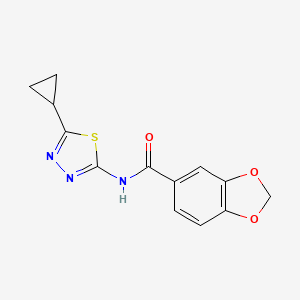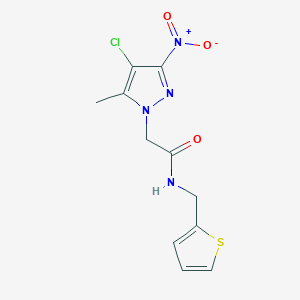
7-ethoxy-8-methyl-4-propyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of chromen-2-one derivatives involves various chemical reactions, often employing condensation reactions such as the Pechmann condensation reaction. A related compound, synthesized by a three-component condensation reaction involving β-naphthol, aromatic aldehydes, and 4-hydroxycoumarin, catalyzed by 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride, demonstrates the complexity and efficiency of modern synthetic methods (Wan et al., 2014).
Molecular Structure Analysis
Crystal structure analysis plays a crucial role in understanding the spatial arrangement of atoms within chromen-2-one derivatives. For instance, studies on various derivatives reveal that they crystallize in monoclinic or orthorhombic systems, with specific space groups indicating the molecular symmetry and lattice parameters critical for understanding intermolecular interactions (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Properties
Chromen-2-one derivatives undergo various chemical reactions, including cyclization and condensation, which modify their chemical structure and properties. These reactions are essential for creating compounds with desired biological or physical properties. For example, the synthesis of specific chromen-2-one derivatives involves oxidative cyclization, highlighting the compound's reactivity towards forming more complex structures (Padilla-Martínez et al., 2011).
Physical Properties Analysis
The physical properties of chromen-2-one derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. These properties are often determined through X-ray crystallography, which provides detailed information about the compound's molecular geometry and intermolecular forces. For instance, the crystal packing and hydrogen bonding patterns of certain derivatives have been thoroughly analyzed to understand their stability and interactions with other molecules (Manolov, Morgenstern, & Hegetschweiler, 2012).
Propiedades
IUPAC Name |
7-ethoxy-8-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-4-6-11-9-14(16)18-15-10(3)13(17-5-2)8-7-12(11)15/h7-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKQKDCBGNDXHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid](/img/structure/B5665457.png)
![6-[4-(4-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5665478.png)
![9-(4-chlorophenyl)-6,10-dioxaspiro[4.5]dec-8-en-7-one](/img/structure/B5665481.png)


![2-(3,5-difluorobenzyl)-8-(5,6-dimethyl-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5665502.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(2-methyl-1H-benzimidazol-1-yl)propanamide](/img/structure/B5665507.png)

![8-[3-(1,3-benzodioxol-5-yl)propanoyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5665519.png)
![ethyl 2-{[(3-ethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5665535.png)
![3-methyl-2-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5665538.png)